2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1H-imidazole core substituted at position 4 with a benzenesulfonyl group and at position 2 with a phenyl group. A thioether linkage connects the imidazole ring to an acetamide moiety, which is further substituted with a 1,3-thiazol-2-yl group. Its molecular formula is C₂₅H₁₉N₃O₃S₃, with a calculated molecular weight of 517.63 g/mol. Structural analogs, such as those in and , suggest its synthesis likely involves coupling reactions (e.g., Mitsunobu or nucleophilic substitution) to form the thioether and sulfonamide bonds .
Properties
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S3/c25-16(22-20-21-11-12-28-20)13-29-18-19(30(26,27)15-9-5-2-6-10-15)24-17(23-18)14-7-3-1-4-8-14/h1-12H,13H2,(H,23,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSFYLDGIITSOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the imidazole and thiazole precursors. One common method involves the reaction of 1,3-thiazole-2-amine with 2-bromoethanoyl bromide in an aqueous medium to form N-(1,3-thiazol-2-yl)-2-bromoacetamide . This intermediate can then be reacted with a phenylsulfonyl-substituted imidazole derivative under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole and imidazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler imidazole derivative.
Substitution: The phenyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids to facilitate the replacement of the phenyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction can produce simpler imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in various medical conditions:
- Antimicrobial Activity : Preliminary studies suggest that the imidazole and thiazole rings may contribute to antimicrobial properties, making it a candidate for treating infections caused by resistant strains of bacteria.
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests potential efficacy against drug-resistant tumors .
Biological Studies
The compound serves as a probe in biological systems:
- It can interact with enzymes and proteins, potentially inhibiting their activity. This is particularly relevant for enzymes involved in cancer progression or microbial resistance.
- The imidazole ring's ability to bind metal ions may affect various biochemical pathways, providing insights into cellular processes.
Synthetic Chemistry
In synthetic chemistry, this compound acts as a building block for more complex molecules:
- It can undergo various chemical reactions including oxidation, reduction, and substitution, allowing for the modification of its structure to enhance biological activity or develop new materials.
Case Study 1: Anticancer Activity
A study explored the anticancer effects of imidazole derivatives similar to this compound. The results indicated that these derivatives could effectively inhibit tumor growth in xenograft models by disrupting microtubule dynamics through competitive binding at the colchicine site on tubulin . This suggests that the compound could be developed further for cancer therapy.
Case Study 2: Antimicrobial Studies
In another study focusing on antimicrobial properties, compounds containing imidazole and thiazole rings demonstrated significant activity against various pathogens. The findings support the hypothesis that modifications to these rings could enhance efficacy against resistant strains.
Mechanism of Action
The mechanism of action of 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and molecular pathways. The compound’s imidazole and thiazole rings are known to interact with various biological targets, including enzymes involved in cell signaling and metabolism . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural uniqueness lies in its imidazole-thiazole hybrid scaffold. Key comparisons include:
Key Observations :
- Substituent Position : The benzenesulfonyl group at position 4 of the imidazole (target compound) vs. position 5 () alters electronic distribution and steric accessibility .
- Thiazole vs. Cyclopropyl : The thiazol-2-yl group in the target compound provides a planar heteroaromatic surface for target binding, whereas cyclopropyl () may reduce polarity, affecting solubility .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 9c () | Pritelivir () |
|---|---|---|---|
| Molecular Weight (g/mol) | 517.63 | ~600 (estimated) | 434.45 |
| LogP (Predicted) | 3.2 | 4.1 | 2.8 |
| Hydrogen Bond Acceptors | 8 | 10 | 7 |
| Rotatable Bonds | 7 | 9 | 5 |
Insights :
- The target compound’s higher logP (3.2) vs.
- The triazole linker in 9c increases hydrogen-bond acceptors, which may enhance target binding but reduce bioavailability .
Biological Activity
The compound 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C26H25N3O3S2
- Molecular Weight : 491.6 g/mol
- IUPAC Name : this compound
Structural Features
The compound features several notable structural components:
- An imidazole ring , which is known for its role in enzyme inhibition and receptor binding.
- A benzenesulfonyl group , which may enhance solubility and bioavailability.
- A thiazole moiety , contributing to its potential pharmacological properties.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Interaction : It may bind to various receptors, altering signal transduction pathways.
- Membrane Disruption : The compound could disrupt cell membrane integrity, leading to cell death.
Pharmacological Studies
Recent studies have evaluated the compound's pharmacological properties:
- Anticancer Activity : Research indicates that related imidazole derivatives exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Example 1 | MCF7 (Breast) | 5.0 |
| Example 2 | HCT116 (Colon) | 3.0 |
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Study on Anticancer Properties
A study conducted on a series of thiazole-containing compounds showed that those with an imidazole ring exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Evaluation of Antimicrobial Activity
Another research effort explored the antimicrobial properties of sulfonamide derivatives, revealing that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria .
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the Imidazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Sulfonylation : Introduction of the benzenesulfonyl group via sulfonylation reactions.
- Final Coupling : The final product is formed by coupling the thiazole acetamide with the imidazole sulfonamide intermediate .
Research Findings on Synthesis Efficiency
Research has indicated that optimizing reaction conditions can significantly enhance yield and purity. For instance, using microwave-assisted synthesis has been shown to reduce reaction times while improving yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
